molecular formula C17H13N3O4 B14988393 N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B14988393
M. Wt: 323.30 g/mol
InChI Key: RGRAJGCIOVEFEW-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,4-benzodioxine core linked to a carboxamide group and a 4-phenyl-1,2,5-oxadiazole (furazan) substituent. The 1,2,5-oxadiazole moiety contributes to its electronic and steric properties, while the benzodioxine-carboxamide framework may influence hydrogen-bonding interactions and crystallinity. This compound is structurally analogous to several derivatives with variations in substituents, which modulate physicochemical and biological properties.

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C17H13N3O4/c21-17(14-10-22-12-8-4-5-9-13(12)23-14)18-16-15(19-24-20-16)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,20,21)

InChI Key

RGRAJGCIOVEFEW-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NON=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, focusing on substituent variations and their implications:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Target: N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-phenyl-1,2,5-oxadiazol-3-yl C₁₇H₁₂N₃O₄* 322.30 High polarity due to oxadiazole; potential pharmacological activity
N-(4-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-ethylphenyl C₁₇H₁₇NO₃ 299.33 Increased lipophilicity (alkyl group); limited hydrogen-bonding capacity
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl C₁₈H₁₅N₃O₄ 337.33 Enhanced metabolic stability (methyl group); similar polarity to target
N-{4-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-nitrophenyl C₁₅H₁₂N₂O₅ 300.27 Strong electron-withdrawing nitro group; higher solubility in polar solvents
N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide Benzothiophene-trifluorophenyl C₂₇H₂₀F₃N₂O₂S 514.52 Antiparasitic activity (heartworm treatment); fluorinated groups enhance bioavailability

*Note: Molecular formula inferred from structural analogues.

Key Findings

In contrast, the ethylphenyl group in is electron-donating, reducing reactivity but increasing lipophilicity. The nitro group in significantly increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability .

Biological Activity :

  • The benzothiophene derivative in demonstrates therapeutic efficacy against heartworm, attributed to the trifluorophenyl group’s metabolic stability and the benzothiophene core’s planar structure. The target compound’s oxadiazole group may offer similar stability but lacks reported antiparasitic data .

Crystallinity and Hydrogen Bonding :

  • The carboxamide group in all analogues facilitates hydrogen bonding, influencing crystal packing. The nitro derivative may form stronger intermolecular bonds (N–H···O) compared to alkyl-substituted analogues, as predicted by graph set analysis .

Molecular Weight and Lipophilicity :

  • The target compound (322.30 g/mol) and its methyl-oxadiazole analogue (337.33 g/mol) have higher molecular weights than the ethylphenyl and nitrophenyl derivatives, suggesting greater steric bulk. This could impact pharmacokinetic properties like absorption and distribution.

Biological Activity

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising an oxadiazole ring and a benzodioxine moiety. Its molecular formula is C15H13N3O3C_{15}H_{13}N_{3}O_{3}, with a molecular weight of 285.28 g/mol. The presence of the oxadiazole ring is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to:

  • Inhibit Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival, which is crucial in cancer therapy.
  • Induce Apoptosis : Research indicates that it can trigger programmed cell death in cancer cells, enhancing its anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) with IC50 values ranging from 0.67 µM to 1.18 µM .
Cell Line IC50 (µM) Reference
MCF70.80
HCT1160.67
PC30.87

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Case Studies

  • Anticancer Efficacy : A study conducted by Arafa et al. synthesized various derivatives of oxadiazoles and tested their anticancer activity using the MTT assay. The results indicated that compounds similar to this compound exhibited superior cytotoxicity compared to standard chemotherapeutics .
  • Hepatoprotective Effects : In another study focusing on hepatotoxicity models in rats, derivatives containing the benzodioxane structure were shown to provide protection against carbon tetrachloride-induced liver damage, comparable to the standard drug Silymarin .

Q & A

Q. Advanced Research Focus

  • X-ray diffraction : Single-crystal X-ray studies (e.g., Bruker SMART CCD) resolve molecular geometry. SHELX software refines structures, achieving R values <0.05 for high-resolution data .
  • Hydrogen bonding analysis : Graph set theory (Etter’s formalism) categorizes interactions (e.g., N–H⋯N, C–H⋯O) into patterns like D (donor) and A (acceptor), revealing 2D/3D networks . For example, intermolecular hydrogen bonds in analogous compounds form parallel bc-plane networks .

What strategies are used to evaluate the biological activity of this compound, particularly in enzyme inhibition studies?

Q. Advanced Research Focus

  • Enzyme assays : For α-glucosidase or acetylcholinesterase inhibition, compounds are tested at 10–100 µM concentrations. Activity is measured via spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis), with IC50_{50} values calculated using nonlinear regression .
  • Triplicate experiments : Data reproducibility is ensured by repeating assays three times, with results expressed as mean ± SEM .
  • Positive controls : Acarbose or donepezil are used to benchmark inhibition efficacy .

How can contradictory results in biological activity data between different studies be resolved?

Q. Advanced Research Focus

  • Statistical rigor : Use ANOVA or Student’s t-test to assess significance (e.g., p < 0.05) .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on oxadiazole rings may enhance binding) .
  • Assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%) to minimize artifacts .

What computational methods are applied to predict the binding affinity of this compound with target enzymes?

Q. Advanced Research Focus

  • Molecular docking : Software like AutoDock Vina simulates ligand-receptor interactions. The benzodioxine moiety’s planar structure may favor π-π stacking with aromatic enzyme residues .
  • Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond acceptors on the oxadiazole ring) for activity .
  • ADMET prediction : Tools like SwissADME assess bioavailability, with LogP values <5 indicating favorable permeability .

How does the electronic nature of substituents on the oxadiazole ring influence reactivity and biological activity?

Q. Advanced Research Focus

  • Electron-withdrawing groups (EWGs) : Nitro or halide substituents increase electrophilicity, enhancing nucleophilic acyl substitution yields (e.g., 70% for 4-chlorophenyl analogs) .
  • Bioactivity correlation : EWGs may improve enzyme inhibition (e.g., IC50_{50} = 12 µM for 4-nitro derivatives vs. 45 µM for unsubstituted analogs) .
  • Steric effects : Bulky groups (e.g., isopropyl) can reduce binding affinity due to torsional strain .

What are the challenges in interpreting crystallographic data for polymorphic forms of this compound?

Q. Advanced Research Focus

  • Polymorphism detection : Differential scanning calorimetry (DSC) identifies melting point variations between forms .
  • Data refinement : SHELXL handles twinning or disorder in high-symmetry space groups (e.g., P21_1/c) .
  • Hydrogen bonding variability : Polymorphs may exhibit distinct graph sets (e.g., R_2$$^2(8) vs. C_2$$^2(10) ), altering solubility .

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